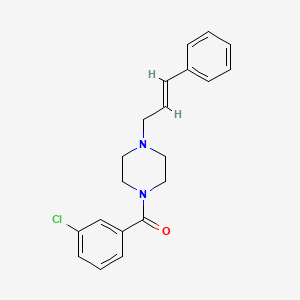
1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a piperazine derivative that has been shown to exhibit a range of biological activities, including antipsychotic, anxiolytic, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is thought to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. It has also been shown to inhibit the reuptake of serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to decrease locomotor activity in animal models, which is indicative of its potential antipsychotic effects. 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential anxiolytic effects. Additionally, 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to exhibit analgesic effects in animal models, which may be due to its ability to inhibit the reuptake of serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its high purity, which allows for accurate dosing in animal models. Additionally, 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied, and its effects are well-documented. However, one of the limitations of 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its potential toxicity at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is its potential use in the treatment of drug addiction. 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for addiction. Another potential future direction is the investigation of 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine's effects on neuroplasticity. 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity. Finally, further investigation into 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine's potential therapeutic applications, such as its anxiolytic and analgesic effects, may provide new avenues for drug development.
Métodos De Síntesis
1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized by reacting 1-(3-chlorobenzoyl)piperazine with 3-phenyl-2-propenal in the presence of a catalyst. The reaction yields 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and analgesic effects in animal models. 1-(3-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been investigated for its potential use in the treatment of drug addiction, depression, and anxiety disorders.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c21-19-10-4-9-18(16-19)20(24)23-14-12-22(13-15-23)11-5-8-17-6-2-1-3-7-17/h1-10,16H,11-15H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMVUXYDSKHJOY-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


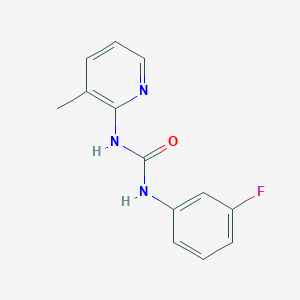
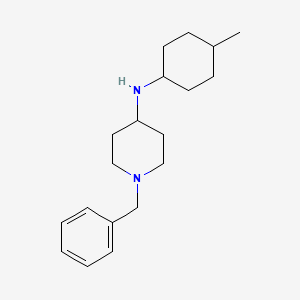
![4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5871824.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5871826.png)
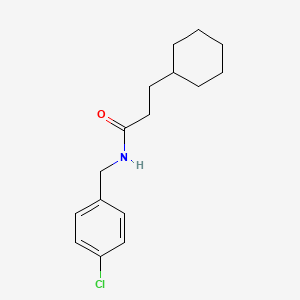
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871841.png)

![1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5871856.png)
![4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5871867.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)
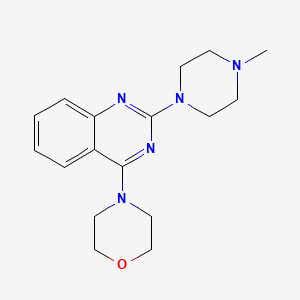
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)
![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)